molecular formula C9H14N2 B2967393 3-(3-Methylpyridin-4-yl)propan-1-amine CAS No. 1000521-04-9

3-(3-Methylpyridin-4-yl)propan-1-amine

Cat. No.: B2967393
CAS No.: 1000521-04-9
M. Wt: 150.225
InChI Key: LQARVRGPLPRMOX-UHFFFAOYSA-N
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Description

3-(3-Methylpyridin-4-yl)propan-1-amine is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-4-yl)propan-1-amine typically involves the reaction of 3-methyl-4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-(3-Methylpyridin-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylpyridin-2-yl)propan-1-amine
  • 3-(3-Methylpyridin-5-yl)propan-1-amine
  • 3-(3-Methylpyridin-6-yl)propan-1-amine

Comparison

Compared to its similar compounds, 3-(3-Methylpyridin-4-yl)propan-1-amine exhibits unique properties due to the position of the methyl group on the pyridine ring. This positional difference can influence the compound’s reactivity, biological activity, and overall chemical behavior. The specific placement of the methyl group in the 4-position may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(3-methylpyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-7-11-6-4-9(8)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQARVRGPLPRMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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